molecular formula C7H2BrClF4 B3212308 Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- CAS No. 109919-27-9

Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)-

Cat. No.: B3212308
CAS No.: 109919-27-9
M. Wt: 277.44 g/mol
InChI Key: MSWIHLWHBGQBKG-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- is a complex aromatic compound characterized by the presence of multiple halogen atoms and a trifluoromethyl group attached to a benzene ring. This compound is notable for its unique chemical properties and its utility as an intermediate in various organic synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- typically involves multi-step reactions starting from simpler aromatic compounds. One common method is the electrophilic substitution of a benzene derivative with appropriate halogenating agents under controlled conditions

Industrial Production Methods: Industrial production often employs large-scale halogenation reactions, utilizing catalysts to enhance reaction efficiency and selectivity. The process may involve the use of specialized reactors to control temperature and pressure, ensuring the desired substitution pattern on the benzene ring .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are often more complex aromatic compounds, which can be further functionalized for various applications .

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through its ability to participate in various chemical reactions. The presence of multiple halogen atoms and a trifluoromethyl group enhances its reactivity, allowing it to interact with different molecular targets. In coupling reactions, for instance, the palladium catalyst facilitates the formation of new carbon-carbon bonds by coordinating with the halogen atoms on the benzene ring .

Comparison with Similar Compounds

  • 1-Bromo-3-chloro-5-fluorobenzene
  • 1-Bromo-3-chloro-2-fluorobenzene
  • 1-Bromo-3-chloro-4-fluorobenzene

Uniqueness: Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)- is unique due to the presence of the trifluoromethyl group, which significantly alters its chemical properties compared to other halogenated benzenes. This group increases the compound’s electron-withdrawing capability, enhancing its reactivity in various substitution and coupling reactions .

Properties

IUPAC Name

1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrClF4/c8-4-1-3(7(11,12)13)2-5(9)6(4)10/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSWIHLWHBGQBKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)F)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrClF4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601205558
Record name Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109919-27-9
Record name Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=109919-27-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-chloro-2-fluoro-5-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601205558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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